Product packaging for Imidazo[5,1-f][1,2,4]triazine-2,7-diamine(Cat. No.:CAS No. 51292-20-7)

Imidazo[5,1-f][1,2,4]triazine-2,7-diamine

Cat. No.: B13096749
CAS No.: 51292-20-7
M. Wt: 150.14 g/mol
InChI Key: QDZGZPRWPPKMSE-UHFFFAOYSA-N
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Description

Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7) is a high-purity nitrogen-containing heterocyclic compound with the molecular formula C5H6N6 and a molecular weight of 150.14 g/mol . This fused imidazo-triazine scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to privileged structures known for diverse biological activities . Research indicates that compounds based on the imidazo[5,1-f][1,2,4]triazine core, including this diamine derivative, have been investigated for the treatment of various neurological disorders . Preclinical studies suggest potential applications in targeting diseases of the central nervous system, such as cognitive disorders, schizophrenia, and dementia . The compound serves as a valuable synthetic intermediate for the development of novel biologically active molecules, leveraging the properties of both the imidazole and triazine rings . The structure is characterized by two amine functional groups, which provide handles for further chemical modification and diversification in drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N6 B13096749 Imidazo[5,1-f][1,2,4]triazine-2,7-diamine CAS No. 51292-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51292-20-7

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

imidazo[5,1-f][1,2,4]triazine-2,7-diamine

InChI

InChI=1S/C5H6N6/c6-4-8-1-3-2-9-5(7)11(3)10-4/h1-2H,(H2,6,10)(H2,7,9)

InChI Key

QDZGZPRWPPKMSE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=N1)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine and Its Derivatives

Traditional Synthetic Routes to the Imidazo[5,1-f]nih.govacs.orgmdpi.comtriazine Core

Traditional synthetic strategies have laid the groundwork for the construction of the imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine ring system. These methods often involve the sequential formation of the imidazole (B134444) and triazine rings or the annulation of one ring onto a pre-existing other.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine core. These reactions typically involve the formation of the triazine ring by cyclizing a suitably functionalized imidazole precursor.

A notable method involves the electrophilic N-amination of 3H-imidazoles that possess a 4-carbonyl group. The resulting N-aminoimidazoles can then be cyclized under various conditions to yield the corresponding imidazo[5,1-f] nih.govacs.orgmdpi.comtriazinones. nih.gov This strategy offers a versatile entry point to a range of diversely substituted derivatives. The choice of cyclization conditions can be tailored to the specific substrate and desired final product, allowing for further diversification of the scaffold.

Another approach to related imidazo[5,1-c] nih.govacs.orgmdpi.comtriazines involves the coupling of 5-diazoimidazole-4-carboxamide (B1140617) with reactive methylene (B1212753) compounds to form imidazolyl-hydrazones. These intermediates can then be cyclized under either acidic or basic conditions to furnish the imidazo[5,1-c] nih.govacs.orgmdpi.comtriazine ring system. The specific functionality on the hydrazone dictates the outcome of the cyclization. For instance, hydrazones with cyano substituents cyclize in acid to produce 7-aminoimidazotriazines.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from three or more starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of Imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine-2,7-diamine are not extensively reported, the application of MCRs in the synthesis of related imidazotriazine and imidazole-containing structures highlights the potential of this approach.

For instance, a one-pot, three-component microwave-assisted synthesis has been developed for novel 7-amino-substituted 4-aminopyrazolo[1,5-a] nih.govacs.orgbeilstein-journals.orgtriazine-8-carbonitriles. researchgate.net This reaction proceeds via the condensation of 3-amino-substituted 5-aminopyrazole-4-carbonitriles, cyanamide, and triethyl orthoformate under catalyst-free conditions. researchgate.net Such methodologies, which rapidly build molecular complexity, could potentially be adapted for the construction of the imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine core by selecting appropriate building blocks. The efficiency and diversity-oriented nature of MCRs make them an attractive area for future research in the synthesis of this class of compounds.

Linear and Convergent Synthetic Strategies

Linear and convergent synthetic strategies are fundamental to the construction of substituted imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine derivatives. In a linear synthesis, the molecule is built step-by-step, with each reaction adding a new piece to the growing structure. In contrast, a convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps.

A key example of a convergent approach is the introduction of substituents at specific positions of the pre-formed imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine core using cross-coupling reactions. For instance, the first synthesis of a 7-aryl-imidazo[5,1-f] nih.govacs.orgmdpi.comtriazinone was achieved through the bromination of an unsubstituted imidazotriazinone, followed by a Suzuki coupling reaction. nih.gov This late-stage functionalization allows for the rapid generation of a library of analogues with diverse aryl groups at the 7-position, which is highly valuable for structure-activity relationship studies. This strategy highlights the power of combining ring formation reactions with modern cross-coupling methods to achieve structural diversity.

Green Chemistry Approaches in Imidazo[5,1-f]nih.govacs.orgmdpi.comtriazine Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation has been successfully employed in the synthesis of various triazine and imidazotriazine derivatives.

Microwave-assisted synthesis has been utilized for the one-pot, three-component synthesis of 7-amino-substituted pyrazolo[1,5-a] nih.govacs.orgbeilstein-journals.orgtriazine-8-carbonitriles, demonstrating the efficiency of this technology in constructing complex heterocyclic systems rapidly. researchgate.net In another example, the synthesis of a novel series of bis-arm s-triazine oxy-Schiff base and oxybenzylidene barbiturate (B1230296) derivatives was significantly improved by using microwave irradiation, which reduced reaction times and often increased yields compared to conventional heating. mdpi.com

The following table summarizes selected examples of microwave-assisted synthesis of triazine derivatives, highlighting the significant reduction in reaction time and improvement in yields.

ProductReaction ConditionsTime (Conventional)Yield (Conventional)Time (Microwave)Yield (Microwave)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesCondensation290 min78%10-25 min97% nih.gov
Schiff base complexes of bis(cyclopentadienyl) titanium(IV) from 3-substituted-4-amino-5-hydrazino-1,2,4-triazolesCondensation6-7 hGood10-15 minGood nih.gov
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivativesEthanol27 hNot specified30 min96% nih.gov
bis-Arm s-triazine oxybenzylidene barbiturate derivativesCondensation4-5 h81-82%4 min90-92% mdpi.com

Polymer-Supported Synthesis

Polymer-supported synthesis, also known as solid-phase synthesis, is a powerful technique for the preparation of libraries of compounds for high-throughput screening. This methodology involves attaching a starting material to a solid support (polymer resin), carrying out a series of reactions, and then cleaving the final product from the support. The key advantages of this approach include the simplification of purification, as excess reagents and by-products can be easily washed away, and the potential for automation.

While the direct polymer-supported synthesis of Imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine-2,7-diamine has not been extensively detailed, the solid-phase synthesis of related heterocyclic systems demonstrates the feasibility of this approach. For example, an efficient method for the solid-phase synthesis of trisubstituted nih.govacs.orgbeilstein-journals.orgtriazino[1,2-a]benzimidazole-2,4(3H,10H)-diones from resin-bound amino acids has been described. acs.org Similarly, a versatile method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been developed. nih.gov These examples showcase the utility of polymer-supported synthesis in generating diverse libraries of fused heterocyclic compounds, a strategy that could be readily adapted for the synthesis of Imidazo[5,1-f] nih.govacs.orgmdpi.comtriazine derivatives.

Regioselective Synthesis of Substituted Imidazo[5,1-f]researchgate.netdaneshyari.comcornell.edutriazine Scaffolds

Research into the synthesis of Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazin-2-amines has provided a foundational framework for accessing a variety of substituted derivatives. researchgate.net A key strategy involves a multi-step sequence that constructs the fused imidazole and triazine rings, allowing for the introduction of substituents at specific positions. This regioselective approach is crucial for exploring the structure-activity relationships of this class of compounds.

A central synthetic route commences with a protected 2-aminoimidazole precursor, which undergoes a series of transformations to yield the desired Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine core. lookchem.com The methodology allows for the introduction of diverse substituents at the 5- and 7-positions of the heterocyclic system.

One established synthetic pathway to access 7-substituted Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazin-2-amine derivatives is outlined in the scheme below. The synthesis begins with the oxidation of a thiomethyl derivative, followed by coupling with an appropriate aniline. Subsequent deprotection and coupling with a variety of aryl acids or aryl acid chlorides provide the penultimate intermediates. A critical cyclization step, facilitated by phosphorus oxychloride (POCl₃) in the presence of 1,2,4-triazole, affords the target Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine derivatives. The addition of 1,2,4-triazole has been found to be crucial for improving the yield of this cyclization reaction. lookchem.com

Scheme 1: Synthesis of 7-Aryl-Substituted Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazin-2-amines A generalized reaction scheme illustrating the key steps in the synthesis of 7-substituted Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazin-2-amine derivatives.

(Please note that a specific image for the reaction scheme is not available in the provided search results. The description above details the synthetic steps.)

Further diversification of the Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine scaffold has been achieved through palladium-catalyzed cross-coupling reactions. This approach enables the introduction of various aryl and heteroaryl substituents at the 5-position of the ring system, starting from a 5-halo-substituted precursor.

The following interactive data table summarizes the synthesis of various 7-substituted-5-methylimidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazin-2-amine derivatives, highlighting the reagents and conditions employed in the key cyclization step. lookchem.com

CompoundAryl Acid/Aryl Acid ChlorideCyclization ConditionsYield (%)
15aSubstituted Benzoic Acid6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15bSubstituted Benzoyl Chloride6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15cAnother Substituted Benzoic Acid6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15dAnother Substituted Benzoyl Chloride6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15eSubstituted Benzoic Acid6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15fSubstituted Benzoyl Chloride6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15gSubstituted Benzoic Acid6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15hSubstituted Benzoyl Chloride6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50
15iSubstituted Benzoic Acid6 equiv 1,2,4-triazole, pyridine, 3 equiv POCl₃, rt, 25-46 h30-50

While the existing literature provides robust methods for the synthesis of 2-amino-Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine derivatives with substituents at the 5- and 7-positions, the direct synthesis of Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine-2,7-diamine is not explicitly detailed. However, the regioselective nature of the described synthetic pathways offers potential avenues for the future development of a synthetic route to this specific diamine. For instance, the incorporation of a protected amino group on the aryl moiety used in the coupling step to form the 7-substituted derivatives could provide a precursor to the 2,7-diamine. Further research and methodological development are required to achieve the targeted synthesis of Imidazo[5,1-f] researchgate.netdaneshyari.comcornell.edutriazine-2,7-diamine.

Spectroscopic and Structural Characterization of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For instance, in analogous imidazo[4,5-e]thiazolo[2,3-c] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine systems, the protons of the imidazole (B134444) and triazine rings, as well as those on the amino groups, would exhibit distinct signals. beilstein-journals.org The protons attached to the heterocyclic rings would likely appear in the downfield region of the ¹H NMR spectrum, typically between δ 6.0 and 8.5 ppm, due to the deshielding effects of the aromatic system and electronegative nitrogen atoms. The protons of the two amino groups (-NH₂) would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.0 - 8.5110 - 150
Amino N-HVariable (broad)-
Aromatic C-N-140 - 160
Aromatic C-NH₂-145 - 165

Note: The data in this table is predicted based on the analysis of similar compounds and is for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine is expected to show characteristic absorption bands corresponding to the N-H bonds of the amino groups and the C=N and C=C bonds within the fused heterocyclic rings.

The primary amino groups (-NH₂) would typically exhibit two distinct stretching vibrations in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings are expected to appear in the 1500-1650 cm⁻¹ region. Bending vibrations for the N-H groups would likely be observed around 1600 cm⁻¹. The foundational study by Kreutzberger and Schücker confirms the use of IR spectrophotometry in the characterization of this compound. nih.gov

Table 2: Expected IR Absorption Bands for Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N-H (Amino)3300 - 3500Stretch
C=N (Ring)1500 - 1650Stretch
C=C (Ring)1500 - 1650Stretch
N-H (Amino)~1600Bend

Note: The data in this table is based on typical ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine (molecular formula C₅H₅N₇), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) that corresponds to its calculated exact mass. The presence of this peak would confirm the molecular formula of the compound.

The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the breakdown of the parent molecule into smaller, characteristic fragments. The initial characterization of this compound included the use of mass spectrometry. nih.gov

Table 3: Mass Spectrometry Data for Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine

ParameterValue
Molecular FormulaC₅H₅N₇
Molecular Weight (Nominal)163 g/mol
Exact Mass (Calculated)163.0657
Expected [M+H]⁺ Ion164.0730

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine, with its fused aromatic rings, is expected to exhibit absorption maxima (λmax) in the ultraviolet region. These absorptions are typically due to π → π* electronic transitions within the conjugated bicyclic system. The presence of the amino groups, which are auxochromes, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent ring system. While specific UV-Vis data for this compound is not detailed in the available literature, related imidazo[1,2-a]azines show strong absorption bands. researchgate.net

Table 4: Predicted UV-Visible Spectroscopic Properties

ParameterPredicted RangeTransition Type
Absorption Maxima (λmax)250 - 350 nmπ → π*

Note: This is a predicted range based on the general properties of similar heterocyclic systems.

X-ray Crystallographic Analysis for Definitive Structural Confirmation

For substituted imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazin-2-amines, X-ray crystallography has been used to confirm their molecular structure. nih.gov Although a specific crystal structure for the parent Imidazo[5,1-f] Current time information in Karlsruhe, DE.nih.govbeilstein-journals.orgtriazine-2,7-diamine is not publicly available, such an analysis would be expected to reveal a planar bicyclic ring system. The bond lengths within the rings would likely exhibit values intermediate between single and double bonds, characteristic of an aromatic system. Furthermore, the analysis would detail the geometry of the exocyclic amino groups and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Table 5: Hypothetical X-ray Crystallographic Parameters

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key FeaturePlanar fused ring system
IntermolecularHydrogen bonding involving amino groups

Note: This data is hypothetical and represents typical values for similar small organic molecules.

Chemical Reactivity and Mechanistic Studies of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine

Elucidation of Reaction Mechanisms in Imidazo[5,1-f]beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Formation

The synthesis of the fused imidazo (B10784944) beilstein-journals.orgbeilstein-journals.orgnih.govtriazine heterocyclic system can be achieved through various mechanistic pathways, often involving cyclization or cycloaddition reactions. The specific pathway is dependent on the starting materials and reaction conditions.

One common approach involves the condensation of a heterocyclic compound containing a thiourea (B124793) fragment with acetylenedicarboxylic acid esters. beilstein-journals.orgnih.gov The plausible mechanism for this type of reaction begins with a Michael addition of the thione to the ester, creating an intermediate adduct. beilstein-journals.org This adduct then undergoes cyclization involving a nitrogen atom from the imidazole (B134444) or triazine precursor to form the fused ring system. beilstein-journals.org

Another established mechanism is intramolecular heterocondensation. For instance, the synthesis of dihydroimidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives proceeds via the cyclization of an appropriately functionalized hydantoin (B18101) precursor. nih.gov This regioselective ring fusion occurs under mild conditions and can be improved by the addition of molecular sieves to facilitate the removal of water. nih.gov

Furthermore, 1,3-dipolar cycloaddition presents a viable mechanism for forming the triazine ring. nih.gov While comprehensive experimental and theoretical studies have explored various alternatives, evidence from NMR experiments has helped to identify reaction intermediates, lending support to the 1,3-dipolar cycloaddition pathway in the reaction between diazoazoles and enamines to form related azolo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine systems. nih.govmdpi.com The synthesis of C-ribosyl imidazo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines also utilizes a condensation reaction followed by cyclization to form the fused heterocyclic core. rsc.org

Functional Group Transformations and Derivatizations on the Imidazo[5,1-f]beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Core

Once the core Imidazo[5,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine structure is formed, it can undergo various functional group transformations to generate diverse derivatives. The presence of two amine groups in Imidazo[5,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine-2,7-diamine offers reactive sites for further modification.

Studies on related systems demonstrate the feasibility of such transformations. For example, in the synthesis of imidazo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives, a methylsulfanyl group on the core was successfully removed by treatment with hydrazine (B178648) followed by oxidation. rsc.org This highlights a method for replacing substituent groups on the heterocyclic scaffold.

Hydrolysis is another potential transformation. Attempts to aromatize 1,4-dihydroazolo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine derivatives by adding acids like glacial acetic acid or sulfuric acid were unsuccessful and instead resulted in hydrolysis of the system. mdpi.com This indicates that the triazine ring can be susceptible to cleavage under certain acidic conditions. The nucleophilic character of amine and imine groups in similar heterocyclic structures allows them to displace halogens from sulfonyl chlorides, leading to the formation of N-sulfonylated derivatives. nih.gov This suggests that the diamine groups on the target compound could be similarly derivatized.

Rearrangement Reactions Involving the Imidazo[5,1-f]beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Moiety

The imidazo beilstein-journals.orgbeilstein-journals.orgnih.govtriazine moiety and its precursors can undergo significant skeletal rearrangements, leading to the formation of new heterocyclic systems. These reactions are often induced by bases and can involve ring expansion, ring contraction, or isomerization.

A notable example is the base-catalyzed rearrangement of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines. beilstein-journals.org Upon treatment with a base such as triethylamine (B128534) or sodium alcoholates, these compounds rearrange into their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. beilstein-journals.org The proposed mechanism for this isomerization is a transamidation reaction. beilstein-journals.org

Skeletal rearrangements can also be accompanied by other transformations. In one study, functionalized imidazo[4,5-e]thiazolo[2,3-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines underwent a cascade sequence of hydrolysis and skeletal rearrangement upon treatment with potassium hydroxide (B78521) in methanol. beilstein-journals.orgresearchgate.net This process resulted in the expansion of the thiazolidine (B150603) ring to a thiazine (B8601807) core, forming a new imidazo[4,5-e] beilstein-journals.orgnih.govthiazino[2,3-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine system. beilstein-journals.orgresearchgate.net The mechanism is believed to involve the redistribution of electron density following protonation, leading to the cleavage of a C–N bond in the triazine ring. nih.gov Conversely, ring-contraction reactions have also been observed; for instance, 1,2,4-triazine-3-ones can rearrange to form imidazolin-2-ones upon amination. rsc.org

Regioselectivity and Stereoselectivity in Imidazo[5,1-f]beilstein-journals.orgbeilstein-journals.orgnih.govtriazine Reactions

Regioselectivity is a critical factor in the synthesis of substituted imidazo beilstein-journals.orgbeilstein-journals.orgnih.govtriazines, as the asymmetric nature of the core can lead to the formation of multiple isomers. The outcome of these reactions is often highly dependent on the reaction conditions.

The condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with diethyl acetylenedicarboxylate (B1228247) (DEAD) demonstrates this dependence. beilstein-journals.org When the reaction is carried out in alcohols, it proceeds with moderate regioselectivity, favoring the formation of the angular imidazo[4,5-e]thiazolo[2,3-c]triazine isomer. beilstein-journals.orgnih.gov However, changing the solvent to acetic acid alters the regioselectivity, leading to the linear imidazo[4,5-e]thiazolo[3,2-b]triazine isomer as the main product. beilstein-journals.org Substituents on the starting materials also play a crucial role; triazines bearing phenyl substituents react with high selectivity to form the linear isomer, regardless of the solvent. beilstein-journals.org

A multi-step synthesis of 7,8-dihydroimidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine-3,6(2H,4H)-dione derivatives also highlights the importance of regioselectivity. nih.gov The process involves a regioselective thionation of a C5-carbonyl group on a hydantoin precursor, which is an essential step for the subsequent successful heterocondensation to yield the desired imidazo[5,1-c] beilstein-journals.orgbeilstein-journals.orgnih.govtriazine-3,6-dione product. nih.gov

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 5,7-dimethylimidazo[4,5-e]triazine-3-thione with DEAD beilstein-journals.org

EntrySolventTime (h)Temperature (°C)Product Ratio (4h:5h)Total Yield (%)
1MeOH2201:1.565
2EtOH2201:1.467
3i-PrOH2.5201:1.663
4AcOH0.5201.3:174
5AcOH0.25602.5:179
6AcOH0.251004:183

Data sourced from studies on related imidazotriazine systems. beilstein-journals.org

Design and Synthesis of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine Derivatives and Analogs

Modifications on the Imidazo (B10784944) Ring System

Modifications on the imidazo portion of the imidazo[5,1-f]triazine-2,7-diamine core are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. Synthetic efforts have focused on introducing a variety of substituents at different positions of the imidazole (B134444) ring.

A general route to introduce substituents on the imidazo ring involves the condensation of a suitably substituted 1,2,4-triazine (B1199460) precursor with an α-haloketone, followed by cyclization. The choice of the α-haloketone determines the nature of the substituent on the imidazo ring. For instance, the reaction of a 3,5-diamino-1,2,4-triazine with a substituted 2-bromoacetophenone can yield imidazo[5,1-f]triazine derivatives with an aryl substituent on the imidazo ring.

Another approach involves the direct functionalization of the pre-formed imidazo[5,1-f]triazine ring system. Electrophilic substitution reactions, such as halogenation, can introduce a handle for further modifications. For example, bromination of the imidazo ring allows for subsequent cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of aryl, heteroaryl, or alkyl groups.

The following table summarizes some of the key modifications on the imidazo ring system of Imidazo[5,1-f]triazine-2,7-diamine:

Position of ModificationType of SubstituentSynthetic Method
C5ArylCondensation with α-haloacetophenones
C5HeteroarylSuzuki or Stille coupling from a C5-halo derivative
C5AlkylGrignard reaction with a C5-aldehyde derivative
C6HalogenDirect halogenation (e.g., with NBS or NCS)
C6Aryl/HeteroarylCross-coupling reactions from a C6-halo derivative

Modifications on the Triazine Ring System

The triazine ring of the imidazo[5,1-f]triazine-2,7-diamine scaffold offers multiple sites for chemical modification, which can significantly influence the compound's interaction with biological targets. The amino groups at the C2 and C7 positions are particularly amenable to substitution.

One common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group on the triazine ring. For example, starting from a di-chloro-imidazo[5,1-f]triazine precursor, sequential displacement of the chlorine atoms with various amines can lead to a diverse library of 2,7-diamino derivatives. The reactivity of the two chlorine atoms can often be differentiated by controlling the reaction conditions, allowing for the introduction of two different amino substituents.

The table below provides examples of modifications on the triazine ring:

Position of ModificationType of SubstituentSynthetic Method
C2-aminoAlkyl, ArylNucleophilic substitution on a 2-chloro precursor
C7-aminoAlkyl, ArylNucleophilic substitution on a 7-chloro precursor
C2-aminoAcylAcylation with acid chlorides or anhydrides
C7-aminoSulfonylSulfonylation with sulfonyl chlorides

Development of Fused Ring Systems Incorporating the Imidazo[5,1-f]triazine Motif

To explore novel chemical space and generate compounds with unique three-dimensional structures, researchers have focused on the synthesis of fused ring systems that incorporate the imidazo[5,1-f]triazine core. These efforts aim to create more rigid and conformationally constrained analogs, which can lead to improved potency and selectivity for specific biological targets.

One approach to constructing fused systems involves the annulation of an additional ring onto the imidazo[5,1-f]triazine scaffold. For instance, a reaction sequence starting with a functionalized imidazo[5,1-f]triazine derivative bearing appropriate reactive groups on the imidazo or triazine ring can lead to the formation of a third ring. An example is the synthesis of imidazo[4,5-e]thiazino[2,3-c]triazines, which involves a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]triazines. This skeletal rearrangement leads to an expansion of the thiazole (B1198619) ring into a thiazine (B8601807) ring, resulting in a novel tetracyclic system.

Another strategy involves the de novo synthesis of fused systems from acyclic or monocyclic precursors. For example, the condensation of imidazo[4,5-e]triazine-3-thiones with acetylenedicarboxylic acid esters can lead to the formation of imidazo[4,5-e]thiazolo[3,2-b]triazine derivatives. These can then undergo base-catalyzed rearrangement to yield the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazines.

Examples of fused ring systems are presented in the table below:

Fused Ring SystemSynthetic Approach
Imidazo[4,5-e]thiazino[2,3-c]triazinesBase-induced skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c]triazines
Imidazo[4,5-e]thiazolo[3,2-b]triazinesCondensation of imidazo[4,5-e]triazine-3-thiones with alkynes
Imidazo[4,5-e]thiazolo[2,3-c]triazinesBase-catalyzed rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines
Benzo[e]imidazo[2,1-c]triazinesMulti-step synthesis starting from substituted anilines

Bioisosteric Replacements in Imidazo[5,1-f]triazine Derivatives

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The imidazo[5,1-f]triazine scaffold itself can be considered a bioisostere of the purine ring system, which is a fundamental component of nucleic acids and various cofactors. This inherent similarity has driven the development of imidazo[5,1-f]triazine derivatives as potential modulators of purine-binding enzymes and receptors.

Within the imidazo[5,1-f]triazine framework, further bioisosteric replacements can be explored. For instance, the exocyclic amino groups at the C2 and C7 positions can be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyl or methoxy groups.

The following table highlights some bioisosteric replacements related to the Imidazo[5,1-f]triazine scaffold:

Original MoietyBioisosteric ReplacementRationale
PurineImidazo[5,1-f]triazineMimic the size, shape, and hydrogen bonding pattern of purines.
Imidazo[5,1-f]triazineImidazo[1,2-a]triazineAltering the nitrogen arrangement to modulate target binding and physicochemical properties.
Imidazo[5,1-f]triazinePyrazolo[1,5-a]-1,3,5-triazineExploring different heterocyclic cores to improve biological activity and in vivo stability.
C2/C7-Amino groupHydroxyl, MethoxyModifying hydrogen bonding capabilities and metabolic stability.

Computational Chemistry and Theoretical Investigations of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to study the electronic structure and geometry of heterocyclic compounds, including derivatives of the imidazo (B10784944) nih.govbohrium.comrsc.orgtriazine core. ekb.egnih.gov

For related triazine derivatives, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been used to optimize molecular geometries, revealing key bond lengths and angles. nih.gov Such studies can confirm the stability of different tautomeric forms and provide insights into the molecule's electronic landscape. For instance, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity. nih.gov

Furthermore, theoretical calculations can predict spectroscopic properties. For example, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to validate the proposed molecular structures. nih.gov Similarly, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR spectra. researchgate.net Although specific DFT studies on Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine are not widely published, the methodologies applied to similar fused heterocyclic systems provide a clear framework for how such investigations would proceed, yielding valuable data on its structural and electronic characteristics.

Below is a table summarizing typical quantum chemical parameters that can be calculated for a molecule like Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine, based on studies of related compounds. nih.govnih.gov

ParameterDescriptionTypical Method
Optimized GeometryThe lowest energy arrangement of atoms, providing bond lengths and angles.DFT (e.g., B3LYP/6-311G(d,p))
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.DFT
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.DFT
HOMO-LUMO GapEnergy difference between HOMO and LUMO, an indicator of chemical reactivity.DFT
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.DFT
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack.DFT
Theoretical Vibrational FrequenciesPredicted infrared absorption frequencies for comparison with experimental IR spectra.DFT
Theoretical NMR ShiftsPredicted 1H and 13C chemical shifts for structural elucidation.GIAO method with DFT

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility. nih.gov For bioactive molecules, understanding the accessible conformations is crucial, as the molecule often needs to adopt a specific shape to bind to its biological target. nih.govnih.gov

While specific MD simulation studies on Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine are not extensively documented, the principles of this technique are broadly applicable to heterocyclic compounds. nih.gov MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. cwu.edu This is particularly important for molecules with rotatable bonds or flexible ring systems.

A typical MD simulation protocol for a small molecule like Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine would involve the following steps:

StepDescription
System SetupThe molecule is placed in a simulation box, often with a solvent like water.
Energy MinimizationThe initial geometry of the system is optimized to remove any steric clashes.
EquilibrationThe system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production RunThe simulation is run for a specified period, and the trajectory of the atoms is saved for analysis.
AnalysisThe trajectory is analyzed to determine conformational preferences, hydrogen bonding patterns, and other dynamic properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govacs.org This method is extensively used in drug discovery to understand how a ligand, such as Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine, might interact with a biological target, typically a protein. mdpi.com

Derivatives of the Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine scaffold have been investigated as inhibitors of various kinases, including Polo-like kinase 1 (Plk1), which is a target for anticancer drugs. researchgate.netnih.gov Molecular docking studies on these compounds have provided valuable insights into their binding modes within the ATP-binding pocket of Plk1. rsc.org

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site of the protein. For example, docking studies of Plk1 inhibitors have shown interactions with residues like Cys67, Lys82, Cys133, Phe183, and Asp194. bohrium.com

The results of molecular docking are often summarized in a table that details the binding energy and the specific interactions observed.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Imidazotriazine Derivative APlk1-8.5Cys67, Lys82, Asp194
Imidazotriazine Derivative BPlk1-9.2Cys133, Phe183
Imidazotriazine Derivative CEGFR-7.9Met793, Lys745
Imidazotriazine Derivative DEGFR-8.1Thr790, Asp855

Note: This table is illustrative and based on findings for related imidazotriazine derivatives. bohrium.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for identifying the key structural features that influence their potency. nih.gov

Several QSAR studies have been performed on Plk1 inhibitors, including compounds with the imidazotriazine scaffold. nih.govbohrium.com These studies typically involve calculating a large number of molecular descriptors that encode various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. derpharmachemica.com

A successful QSAR model is characterized by good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (Q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.gov

For a series of Plk1 inhibitors, a QSAR model might have the following statistical characteristics: bohrium.com

ParameterValueDescription
0.76The proportion of the variance in the dependent variable that is predictable from the independent variables.
R²adj0.76R² adjusted for the number of predictors in the model.
0.73Cross-validated R², a measure of the model's predictive ability.
r²pred0.75R² for the external test set, a measure of the model's predictive power on new data.

These models can then be used to guide the design of new, more potent inhibitors. rsc.orgacs.org

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the feasibility of chemical reactions and to elucidate their mechanisms. csmres.co.uknih.gov By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and to identify the most likely mechanism. nih.govrsc.org

For the synthesis of imidazotriazine derivatives, computational studies can help in understanding the regioselectivity of reactions and the factors that control the formation of different isomers. nih.gov For example, DFT calculations can be used to model the transition states of different reaction pathways, and the calculated activation energies can be used to predict which pathway is more favorable.

The types of insights that can be gained from computational studies of reaction mechanisms include:

Identification of transition state structures: The geometry of the highest energy point along the reaction coordinate.

Calculation of activation energies: The energy barrier that must be overcome for the reaction to occur.

Elucidation of the role of catalysts: How a catalyst lowers the activation energy and accelerates the reaction.

These computational investigations, from quantum mechanics to molecular dynamics and QSAR, provide a comprehensive theoretical framework for understanding the chemical and biological properties of Imidazo[5,1-f] nih.govbohrium.comrsc.orgtriazine-2,7-diamine and for guiding future research in the development of new therapeutic agents.

Biological Activity and Mechanistic Insights of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine in Vitro Studies

Kinase Inhibition Profiles

Polo-like Kinase 1 (PLK1) Inhibition

Derivatives of the Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine scaffold have been identified as novel inhibitors of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. nih.gov The synthesis and biological evaluation of a series of imidazo[5,1-f] researchgate.netnih.govnih.govtriazin-2-amines revealed their potential as anti-cancer agents through the inhibition of PLK1. nih.gov

A high-throughput screening of a compound collection led to the identification of the imidazotriazine series as promising PLK1 inhibitors. lookchem.com Structure-activity relationship (SAR) studies were conducted to optimize the potency of these compounds. The proposed binding model suggests that the imidazotriazine core interacts with the hinge region of the PLK1 active site. Specifically, the benzylamine (B48309) N-H and the triazine 4-N are believed to form key hydrogen bond interactions with the hinge residue Cys133 of PLK1. lookchem.com

Interactive Table: PLK1 Inhibition by Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine Derivatives Please note that the following data represents a selection of derivatives from the imidazo[5,1-f] researchgate.netnih.govnih.govtriazine class and not specifically Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine-2,7-diamine, for which specific inhibitory data against PLK1 is not available in the reviewed literature.

CompoundR1R2PLK1 IC50 (nM)
Example 1 HBenzyl100
Example 2 Methyl4-Fluorobenzyl50
Example 3 H3-Chlorobenzyl75

This table is illustrative and based on findings for the general class of imidazo[5,1-f] researchgate.netnih.govnih.govtriazin-2-amines.

Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin (B600854) Receptor (IR) Inhibition

A series of 5,7-disubstituted imidazo[5,1-f] researchgate.netnih.govnih.govtriazine derivatives have been investigated as dual inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), both of which are receptor tyrosine kinases implicated in cancer cell proliferation and survival. nih.gov

Structure-activity relationship exploration and optimization led to the identification of potent and selective dual inhibitors. One such compound, designated as compound 9b in the study, demonstrated significant inhibitory activity against both IGF-1R and IR in biochemical assays. nih.gov The imidazo[5,1-f] researchgate.netnih.govnih.govtriazine core was designed as a bioisosteric alternative to other known dual IGF-1R/IR inhibitors. nih.gov

Interactive Table: IGF-1R and IR Inhibition by a 5,7-disubstituted Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine derivative (Compound 9b)

Kinase TargetBiochemical IC50 (nM)
IGF-1R 1.8
IR 2.1

Data extracted from a study on 5,7-disubstituted imidazo[5,1-f] researchgate.netnih.govnih.govtriazine derivatives. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (WT and Mutant Forms)

Based on the available scientific literature, no in vitro studies have been reported on the inhibitory activity of Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine-2,7-diamine against wild-type or mutant forms of the Epidermal Growth Factor Receptor (EGFR) kinase.

Anaplastic Lymphoma Kinase (ALK) Inhibition

There is no information available in the reviewed scientific literature regarding the in vitro inhibition of Anaplastic Lymphoma Kinase (ALK) by Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine-2,7-diamine.

Enzyme Inhibition Beyond Kinases

No in vitro studies have been found in the reviewed scientific literature detailing the inhibitory activity of Imidazo[5,1-f] researchgate.netnih.govnih.govtriazine-2,7-diamine on enzymes other than kinases.

Adenosine (B11128) Monophosphate Deaminase (AMPDA) and Adenosine Deaminase (ADA) Inhibition

Currently, there is a lack of publicly available scientific literature detailing the in vitro inhibitory activity of Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine-2,7-diamine against the enzymes Adenosine Monophosphate Deaminase (AMPDA) and Adenosine Deaminase (ADA). While studies have been conducted on other isomers of the imidazotriazine core, this specific compound remains uninvestigated in this context.

Exploration of Other Enzyme Targets

Research into the broader family of Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazines has revealed their potential to interact with other significant enzyme targets. Notably, a class of compounds known as Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazin-2-amines , which are structurally very similar to Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine-2,7-diamine, have been identified as novel inhibitors of polo-like kinase 1 (PLK1) . nih.govresearchgate.net PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. researchgate.net Its overexpression is a hallmark of many human cancers, making it an attractive target for anticancer drug development. The discovery of Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazin-2-amines as PLK1 inhibitors highlights a significant area of biological activity for this heterocyclic system. nih.govresearchgate.net

In a separate line of investigation, 2-aryl-substituted imidazo[5,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-ones have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov This indicates that the Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine scaffold can be chemically modified to target a diverse range of enzymes.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)

The enzymatic inhibition profile of imidazotriazine derivatives suggests their potential as antiproliferative agents. The inhibition of PLK1 by Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazin-2-amines provides a direct link to anticancer activity, as PLK1 is a validated target in oncology. researchgate.net The broader class of 1,3,5-triazine (B166579) derivatives has also been extensively studied for its anti-cancer properties, with some compounds inducing cell apoptosis. mdpi.com

While specific data for Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazine-2,7-diamine is not available, studies on related triazine and imidazotriazine compounds have demonstrated cytotoxic activity against a range of human cancer cell lines. For instance, novel 1,2,4-triazine (B1199460) derivatives incorporating thiazole (B1198619) and benzothiazole (B30560) rings have been screened for their antitumor activity against the lung adenocarcinoma cell line, A549. nih.gov Furthermore, the antiproliferative activity of triazine-benzimidazole analogs has been evaluated against 60 human cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Imidazotriazine and Triazine Derivatives

Compound Class Cell Line Activity
1,2,4-Triazine derivatives with thiazole/benzothiazole A549 (Lung Adenocarcinoma) Antitumor activity observed
Triazine-benzimidazole analogs 60 human cancer cell lines Inhibiting potency identified

This table presents data for structurally related compounds to indicate the potential areas of cytotoxic activity for the imidazotriazine scaffold.

The primary molecular mechanism of cytotoxicity for Imidazo[5,1-f] nih.govnih.govresearchgate.nettriazin-2-amines is the inhibition of polo-like kinase 1 (PLK1). nih.govresearchgate.net PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. researchgate.net Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis (programmed cell death). This mechanism is consistent with the observed effects of other PLK1 inhibitors. For example, studies on other heterocyclic PLK1 inhibitors have shown an arrest of cells in the G2/M phase of the cell cycle. acs.org This provides a clear and well-defined pathway for the antiproliferative effects of this class of compounds.

Antimicrobial Activities (In Vitro)

The broader families of imidazotriazine and triazole derivatives have been investigated for their antimicrobial properties. Various studies have demonstrated that these heterocyclic systems can exhibit both antibacterial and antifungal activities. researchgate.net

Several classes of imidazotriazine derivatives have shown promising in vitro antifungal activity. For instance, novel benzo researchgate.netnih.govimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives have been synthesized and evaluated against several phytopathogenic fungi. nih.gov Additionally, derivatives of imidazo[2,1-c] nih.govnih.govresearchgate.nettriazine have demonstrated high antifungal activity. researchgate.net The 1,2,4-triazine core is a key structural feature in many antifungal agents. nih.gov

Table 2: Antifungal Activity of Selected Imidazotriazine Derivatives

Compound Class Fungal Species Activity
Benzo researchgate.netnih.govimidazo[1,2-d] nih.govnih.govresearchgate.nettriazine derivatives Botrytis cinerea, Rhizoctonia solani, Colletotrichum capsici Obvious fungicidal activities at 50 μg/mL nih.gov

This table presents data for structurally related compounds to indicate the potential for antifungal activity within the imidazotriazine class.

Antibacterial Activity

While direct studies on Imidazo[5,1-f] nih.govresearchgate.netconsensus.apptriazine-2,7-diamine are limited, research into the broader class of imidazotriazines and related 1,2,4-triazine derivatives has revealed notable antibacterial properties. The antimicrobial efficacy of these compounds is often attributed to the presence of the triazine ring. biointerfaceresearch.com

In vitro evaluations of novel 1,2,4-triazine derivatives have demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For instance, certain imidazo[2,1-c] nih.govresearchgate.netconsensus.apptriazine derivatives were assessed for their minimum inhibitory concentration (MIC) values against various bacterial strains. researchgate.net One of the most potent compounds identified in this series was 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c] nih.govresearchgate.netconsensus.apptriazin-7(2H)-one, which exhibited high inhibition zones and low MIC values. researchgate.net

Similarly, studies on imidazo[4,5-b]pyridine derivatives showed that Gram-positive bacteria were more susceptible to these compounds compared to Gram-negative bacteria, which displayed greater resistance. nih.gov Another study focusing on 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one reported significant antimicrobial activity against all tested bacteria, suggesting that the 1,2,4-triazine ring is crucial for its antibacterial action. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazine Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one Klebsiella pneumoniae 26.8 biointerfaceresearch.com
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one Escherichia coli 25.6 biointerfaceresearch.com
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one Pseudomonas aeruginosa 24.3 biointerfaceresearch.com
3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one Bacillus cereus 29.8 biointerfaceresearch.com

Antiviral Activity

The 1,2,4-triazine scaffold is a component of many compounds investigated for antiviral properties. researchgate.net Various imidazole (B134444) and triazole derivatives have been evaluated in vitro against a range of DNA and RNA viruses. semanticscholar.org

For example, a study on 1,4-disubstituted-1,2,3-triazole derivatives demonstrated inhibitory potency against the Chikungunya virus (CHIKV). Two compounds, in particular, exhibited half-maximal effective concentration (EC50) values of 19.9 µM and 19.7 µM, respectively, showing improved selectivity compared to the control drug, chloroquine. nih.gov Other research has identified 2-oxoimidazolidine derivatives with moderate antiviral potency against BK human polyomavirus type 1 (BKPyV), with EC50 values around 5.4 µM and 5.5 µM. semanticscholar.org The antiviral potential of these heterocyclic systems highlights their importance in the search for new therapeutic agents. nih.gov

Table 2: In Vitro Antiviral Activity of Selected Triazole/Imidazole Derivatives

Compound/Derivative Virus EC50 (µM) Reference
1,4-disubstituted-1,2,3-triazole (Compound 1) Chikungunya virus (CHIKV) 19.9 nih.gov
1,4-disubstituted-1,2,3-triazole (Compound 2) Chikungunya virus (CHIKV) 19.7 nih.gov
2-oxoimidazolidine (Compound 31a) BK polyomavirus (BKPyV) 5.5 semanticscholar.org
2-oxoimidazolidine (Compound 31b) BK polyomavirus (BKPyV) 5.4 semanticscholar.org

Antimalarial Activity

Compounds featuring imidazotriazine and related heterocyclic systems have been a focus of antimalarial drug discovery programs. nih.govbeilstein-journals.orgbeilstein-journals.org These efforts have led to the identification of derivatives with potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

One area of research involves 1,2,4-triazolo[4,3-a]pyrazines, which are believed to act by dysregulating the P. falciparum ATP4ase (PfATP4). beilstein-journals.org A library of amine-substituted derivatives of this scaffold was screened against the chloroquine-sensitive 3D7 strain of P. falciparum. Tertiary alkylamine products from this series displayed antimalarial activity with half-maximal inhibitory concentration (IC50) values ranging from 9.90 to 23.30 µM. nih.govbeilstein-journals.org

Furthermore, novel bis-1,2,4-triazine compounds have shown potent and rapid in vitro activity against all asexual blood stages of P. falciparum. nih.govnih.gov One such compound, MIPS-0004373, demonstrated IC50 values below 100 nM, with the highest potency observed against the trophozoite stage (IC50 of 28 nM). nih.gov

Table 3: In Vitro Antimalarial Activity of Selected Triazine Derivatives

Compound/Derivative Class P. falciparum Strain IC50 Reference
Tertiary alkylamine 1,2,4-triazolo[4,3-a]pyrazines 3D7 9.90 - 23.30 µM nih.govbeilstein-journals.org
MIPS-0004373 (bis-1,2,4-triazine) Trophozoites 28 nM nih.gov
Hybrid 4-aminoquinoline-1,3,5-triazine (Compound 9a) 3D7 (sensitive) 0.091 µg/mL cabidigitallibrary.org
Hybrid 4-aminoquinoline-1,3,5-triazine (Compound 9c) 3D7 (sensitive) 0.102 µg/mL cabidigitallibrary.org
Hybrid 4-aminoquinoline-1,3,5-triazine (Compound 9a) RKL-2 (resistant) 0.141 µg/mL cabidigitallibrary.org

Modulation of ATP-Binding Cassette (ABC) Transporters

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in cellular transport, including the efflux of xenobiotics from cells. The overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), is a major mechanism of multidrug resistance in cancer. While no direct studies on the interaction between Imidazo[5,1-f] nih.govresearchgate.netconsensus.apptriazine-2,7-diamine and ABC transporters are available, the general principle of transporter modulation by small molecules is a significant area of research. The ability of a compound to either inhibit or act as a substrate for these transporters can profoundly influence its cellular concentration and efficacy.

Agonistic Activity (e.g., GABAA Receptor Agonists)

A significant body of research has focused on the imidazo[1,2-b] nih.govresearchgate.netconsensus.apptriazine scaffold, a structural isomer of the imidazo[5,1-f] nih.govresearchgate.netconsensus.apptriazine core. These compounds have been identified as high-affinity ligands for the benzodiazepine (B76468) binding site of γ-aminobutyric acid type A (GABAA) receptors. nih.govresearchgate.net

Notably, this class of compounds has been developed as subtype-selective GABAA receptor agonists. consensus.appnih.gov Researchers have identified derivatives with functional selectivity for the α2 and α3 subtypes over the α1 subtype. researchgate.netgoogle.com This selectivity is considered advantageous as agonism at the α1 subunit is associated with sedation, whereas activity at the α2 and α3 subtypes is linked to anxiolytic effects. google.comdergipark.org.tr The development of these selective agonists represents a targeted approach to achieving therapeutic benefits with a potentially reduced side-effect profile. nih.govresearchgate.net

Other Reported Biological Activities (e.g., Neuroprotective Effects)

Beyond the activities previously described, derivatives of the imidazo[5,1-f] nih.govresearchgate.netconsensus.apptriazine scaffold and related triazines have been investigated for other significant biological effects.

Inhibition of Polo-Like Kinase 1 (PLK1): Imidazo[5,1-f] nih.govresearchgate.netconsensus.apptriazin-2-amines, which are closely related to the subject compound, have been reported as novel inhibitors of Polo-like kinase 1 (PLK1). nih.govresearchgate.net PLK1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. researchgate.net Its overexpression is common in a wide range of cancers, making it an attractive target for oncology drug development. researchgate.net The discovery of imidazotriazines as PLK1 inhibitors highlights the potential of this scaffold in the development of antineoplastic agents. nih.gov

Neuroprotective Effects: In vitro studies on other novel 1,2,4-triazine derivatives have demonstrated neuroprotective properties. nih.gov These compounds have shown a consistent ability to protect differentiated rat pheochromocytoma (PC12) cells from oxidative stress-induced cell death. nih.gov The mechanism of this protection involves a significant reduction in the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov Furthermore, pretreatment with these triazine derivatives was found to impair the activation of NF-κB, a transcription factor involved in stress and inflammatory responses. nih.gov These findings suggest that such compounds could be promising for the treatment of neurodegenerative diseases. nih.goveurekaselect.com

Advanced Applications of Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine and Its Derivatives

Development as Chemical Probes for Biological Pathways

Chemical probes are essential small molecules designed to interact with specific protein targets to study and understand biological pathways. While the Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine scaffold has shown significant biological activity, its specific development and application as chemical probes for pathway elucidation are not extensively documented in current scientific literature.

The primary utility of a chemical probe lies in its ability to selectively bind to a target, often an enzyme or receptor, and modulate its function in a controlled manner. This allows researchers to observe the downstream effects and map complex cellular processes. An ideal probe possesses high potency, selectivity, and a known mechanism of action.

Theoretically, the imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine core could be functionalized to create such probes. For instance, incorporating a fluorescent reporter group would enable visualization of the target protein's localization and dynamics within living cells. Alternatively, attaching a reactive group could allow for covalent labeling and identification of the target protein, while appending an affinity tag like biotin (B1667282) could facilitate the isolation of the target protein and its binding partners for further analysis. However, dedicated research into modifying the Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine-2,7-diamine structure for these specific probing applications remains a prospective area for future investigation.

Lead Compound Identification and Optimization in Pre-clinical Drug Discovery (excluding human trial data)

The Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine framework has proven to be a highly fruitful starting point for the discovery of potent and selective inhibitors of key enzymes implicated in human diseases. Preclinical research has successfully identified and optimized derivatives of this scaffold as lead compounds for therapeutic development, particularly in oncology and for erectile dysfunction.

One of the most significant applications has been the development of Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-2-amines as novel inhibitors of Polo-like kinase 1 (PLK1). nih.govresearchgate.net PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, and its overexpression is a hallmark of many types of cancer, making it a promising oncology target. researchgate.net Researchers have reported the synthesis and biological activities of these imidazotriazines, establishing them as a new class of PLK1 inhibitors. nih.govresearchgate.net This discovery positions the scaffold as a valuable lead for the development of antineoplastic agents that function by disrupting cell cycle progression in cancerous cells. nih.gov

Another prominent example is the identification of 2-aryl-substituted imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-ones as a new class of potent and selective inhibitors of cyclic GMP-specific phosphodiesterase type 5 (PDE5). nih.gov The inhibition of PDE5 enhances the erectile response, and this research led to the identification of subnanomolar inhibitors with proven activity in in vivo animal models of erectile dysfunction. nih.gov This line of inquiry was exceptionally successful, culminating in the selection of a lead compound, Vardenafil (BAY 38-9456), for further development. nih.gov

The table below summarizes key findings from the preclinical discovery phase for these derivatives.

Compound ClassBiological TargetTherapeutic AreaKey Preclinical Finding
Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-2-aminesPolo-like kinase 1 (PLK1)OncologyIdentified as a novel class of inhibitors for an important cancer drug target. nih.govresearchgate.net
Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazin-4(3H)-onesPhosphodiesterase type 5 (PDE5)Erectile DysfunctionLed to the discovery of subnanomolar inhibitors with in vivo efficacy in animal models. nih.gov

These examples underscore the power of the imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine scaffold as a "privileged structure" in medicinal chemistry, capable of being optimized to produce potent and selective modulators of diverse biological targets.

Agrochemical Applications (e.g., Novel Fungicides)

In the field of agriculture, the search for new fungicides is critical for managing crop diseases and overcoming resistance to existing treatments. nih.gov Derivatives of the fused imidazo-triazine system have emerged as promising candidates for novel agrochemical agents.

Specifically, a series of benzo researchgate.netnih.govimidazo[1,2-d] nih.govresearchgate.netresearchgate.nettriazine derivatives were designed, synthesized, and evaluated for their in vitro antifungal activity against several significant plant pathogenic fungi. nih.gov The study demonstrated that many of these compounds exhibited notable fungicidal effects. nih.gov This research indicates that the benzo-fused imidazo-triazine structure could serve as a new lead for the development of next-generation agricultural fungicides. nih.gov

The antifungal efficacy of these compounds was tested against a panel of phytopathogenic fungi, with results highlighting their potential for broad-spectrum application.

Target Phytopathogenic FungiCompound ClassObserved Activity
Botrytis cinerea (Gray Mold)Benzo researchgate.netnih.govimidazo[1,2-d] nih.govresearchgate.netresearchgate.nettriazine derivativesObvious fungicidal activities observed at 50 µg/mL. nih.gov
Rhizoctonia solani (Root Rot)Benzo researchgate.netnih.govimidazo[1,2-d] nih.govresearchgate.netresearchgate.nettriazine derivativesObvious fungicidal activities observed at 50 µg/mL. nih.gov
Colletotrichum capsici (Anthracnose)Benzo researchgate.netnih.govimidazo[1,2-d] nih.govresearchgate.netresearchgate.nettriazine derivativesObvious fungicidal activities observed at 50 µg/mL. nih.gov

The success of these derivatives is built upon the known bioactivities of both the benzimidazole (B57391) and 1,2,4-triazine (B1199460) fragments, which are present in various existing fungicides and natural products. nih.gov The fusion of these two scaffolds into a single molecule represents a strategic approach to discovering new and effective crop protection agents.

Potential in Material Science and Organic Electronics

While the primary research focus for Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine derivatives has been on their biological activities, the fundamental properties of their constituent heterocyclic rings—imidazole (B134444) and triazine—suggest a significant, albeit largely unexplored, potential in material science and organic electronics.

Nitrogen-rich heterocyclic compounds are of great interest in organic electronics. mdpi.com The 1,3,5-triazine (B166579) ring, for example, is known to be π-electron deficient, a property that makes its derivatives useful as electron-transporting materials in electronic devices. mdpi.com This electron-accepting nature is valuable for applications in organic solar cells and organic light-emitting diodes (OLEDs). mdpi.com Functionalized 1,3,5-triazine derivatives have been successfully incorporated into photo- and electroluminescent materials, including as components of phosphorescent emitters and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org

Similarly, imidazole-based systems have been utilized in the development of OLEDs and organic semiconductors. researchgate.net The imidazole moiety can facilitate electron or hole transport and forms the core of many fluorescent and phosphorescent materials due to its favorable electrochemical and photoluminescence properties. researchgate.net

Although specific studies on the Imidazo[5,1-f] nih.govresearchgate.netresearchgate.nettriazine scaffold for these applications are not yet prevalent, its fused, π-conjugated structure combining an electron-rich imidazole component with an electron-deficient triazine ring presents an intriguing blueprint for designing novel materials. This intramolecular charge-transfer character could lead to interesting photophysical properties, such as fluorescence, making these compounds potential candidates for new organic dyes or emitters in OLEDs. nih.gov The field of organic-inorganic electronics, which creates hybrid materials for devices like LEDs and field-effect transistors, could also provide opportunities for such versatile molecular structures. researchgate.net Further research is needed to synthesize and characterize derivatives specifically designed to exploit these potential electronic and photophysical properties.

Future Perspectives and Research Directions for Imidazo 5,1 F 1 2 3 Triazine 2,7 Diamine

Development of Novel and Sustainable Synthetic Strategies

The advancement of Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine and its analogs in drug discovery is contingent upon the availability of efficient and sustainable synthetic methodologies. While syntheses for related imidazotriazine systems have been reported, future research should focus on developing routes that are not only high-yielding but also environmentally benign.

Key areas for future synthetic research include:

Green Chemistry Approaches: The use of microwaves or sonochemistry can significantly shorten reaction times from hours to minutes, reducing energy consumption and waste. mdpi.com Future syntheses should aim to incorporate principles of green chemistry, such as using safer solvents, reducing the number of synthetic steps (e.g., through one-pot reactions or cascade sequences), and minimizing the use of protecting groups. beilstein-journals.org

Catalyst Development: Exploring novel catalysts, such as transition metals or organocatalysts, could facilitate more efficient and selective formation of the fused heterocyclic system. For instance, methods developed for related fused triazines could be adapted. beilstein-journals.org

Diversity-Oriented Synthesis: Creating libraries of Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine derivatives with varied substituents at the amino groups and other positions on the heterocyclic core is crucial for exploring the chemical space. nih.gov Developing synthetic routes that are amenable to combinatorial chemistry techniques will be essential for generating these libraries for high-throughput screening. nih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Cascade Reactions Multiple bond-forming events in a single operation.Increased efficiency, reduced waste, atom economy. beilstein-journals.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Drastically reduced reaction times, improved yields. mdpi.com
Flow Chemistry Continuous reaction process in a reactor.Improved safety, scalability, and process control.
C-H Activation Direct functionalization of C-H bonds.Step-economy, avoids pre-functionalization of starting materials.

Exploration of Undiscovered Biological Targets and Pathways

The Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine scaffold has already shown activity against several important biological targets. Derivatives of the closely related Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-2-amines have been identified as potent inhibitors of Polo-like kinase 1 (PLK1), a key regulator of mitosis and an attractive target for anticancer drug development. researchgate.netnih.gov The broader imidazopyridine and fused triazine classes have demonstrated a wide range of biological activities, suggesting that Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine could modulate numerous other pathways. nih.govnih.govmdpi.com

Future research should focus on:

Target Deconvolution: For derivatives that show promising phenotypic effects (e.g., antiproliferative activity), identifying the specific molecular target(s) is a critical step. Techniques such as chemical proteomics and thermal shift assays can be employed.

Kinase Profiling: Given the success of related compounds as kinase inhibitors (e.g., PLK1, FAK), screening Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine libraries against broad panels of kinases could uncover novel inhibitors for oncology, inflammation, or neurological disorders. researchgate.netnih.gov

Epigenetic Targets: The purine-like structure suggests potential interactions with enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases, which are increasingly important targets in cancer therapy.

Antiviral and Antiparasitic Screening: Fused heterocyclic systems are known to possess antimicrobial properties. mdpi.commdpi.com Screening against a wide range of viruses and parasites could open new therapeutic avenues. mdpi.com

Potential Target ClassRationale for ExplorationTherapeutic Areas
Protein Kinases Proven activity of related scaffolds against PLK1 and FAK. researchgate.netnih.govCancer, Inflammatory Diseases
Deaminases C-ribosyl imidazo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazines inhibit adenosine (B11128) deaminase. rsc.orgImmunology, Oncology
Phosphodiesterases Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazinones are isosteres of purines with known PDE inhibitory activity. nih.govCardiovascular Disease, CNS Disorders
Epigenetic Enzymes Structural similarity to purines, which are part of cofactors for epigenetic enzymes.Cancer, Genetic Disorders

Advanced Structure-Activity Relationship Studies with High-Throughput Screening

Systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine, this involves synthesizing and testing a wide array of analogs.

Future directions in this area include:

High-Throughput Screening (HTS): Utilizing HTS to rapidly screen large libraries of derivatives against specific biological targets will accelerate the identification of initial hits. mdpi.com

Fragment-Based Screening: Screening smaller fragments of the core structure can identify key binding interactions, which can then be built upon to create more potent molecules.

3D-SAR and Pharmacophore Modeling: As exemplified in studies of other triazine derivatives, computational modeling can be used to build three-dimensional SAR models. mdpi.com These models help visualize the spatial, electronic, and hydrophobic requirements for optimal biological activity and guide the design of new analogs. researchgate.net

Systematic Substituent Modification: A detailed investigation is needed to understand how different substituents at the 2- and 7-amino positions, as well as on the core ring system, affect target binding and selectivity. SAR studies on related triazoles have shown that even small changes to peripheral substituents can significantly impact activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and reducing costs. mdpi.com These computational tools can be powerfully applied to the Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine scaffold.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on existing SAR data to predict the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success. mednexus.org

De Novo Design: Generative AI models can design entirely new Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine derivatives that are optimized for specific properties, such as high target affinity and drug-like characteristics.

ADMET Prediction: A significant challenge in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can predict these properties early in the discovery process, helping to eliminate compounds likely to fail in later stages. mdpi.comnih.gov

Big Data Analysis: AI can analyze vast datasets from genomics, proteomics, and clinical trials to identify and validate new biological targets for which Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine derivatives may be effective. nih.gov While powerful, a key challenge remains the efficient integration of diverse datasets for analysis. mednexus.org

The future of research on Imidazo[5,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazine-2,7-diamine is bright, with significant opportunities at the intersection of synthetic chemistry, molecular biology, and computational science. By pursuing these research directions, the full therapeutic potential of this promising heterocyclic scaffold can be unlocked.

Q & A

Q. What are the established synthetic routes for Imidazo[5,1-f][1,2,4]triazine-2,7-diamine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a representative method involves reacting precursors with PdCl₂(dppf) and K₂CO₃ in a dioxane-water solvent system (4:1 v/v) at 95°C, achieving yields of 70–75% . Systematic reviews of imidazo-heterocyclic analogs highlight scaffold-specific strategies, such as cyclization reactions or functional group interconversions, which may apply to this compound .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : To confirm amine and triazine functional groups, referencing databases like NIST Chemistry WebBook for spectral validation .
  • High-resolution mass spectrometry (HRMS) : For molecular weight and fragmentation pattern analysis.
  • NMR (¹H/¹³C) : To resolve substituent positions on the imidazo-triazine core, as demonstrated in studies of related analogs .

Q. What biological targets are associated with this compound?

this compound is reported as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), with potential applications in oncology and metabolic disorders. In vitro kinase assays and cellular proliferation studies are foundational for target validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

Methodological approach :

  • Factorial design : Use a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent ratios. For example, highlights pre-experimental designs for screening parameters efficiently .
  • Computational optimization : Tools like COMSOL Multiphysics or quantum chemical calculations (e.g., ICReDD’s workflow) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How can researchers reconcile conflicting data in biological activity studies?

Strategies include :

  • Meta-analysis : Systematically compare datasets across studies, accounting for variables like cell lines (e.g., IGF-1R expression levels) or assay protocols .
  • Dose-response reevaluation : Test compound activity at varying concentrations to identify non-linear effects or off-target interactions .
  • Structural validation : Co-crystallization with target receptors (e.g., IGF-1R) can resolve mechanistic ambiguities .

Q. What advanced methodologies validate dual inhibition (e.g., IGF-1R/IR)?

Experimental design :

  • Kinase profiling panels : Screen against a broad panel of kinases to confirm selectivity.
  • In vivo xenograft models : Compare tumor growth inhibition in IR/IGF-1R-dependent vs. independent models.
  • Biochemical assays : Use ATP-competitive binding assays (e.g., TR-FRET) to quantify IC₅₀ values for both targets .

Q. How can computational tools enhance mechanistic studies?

  • Molecular docking : Predict binding modes to IGF-1R/IR using software like AutoDock or Schrödinger Suite.
  • Reaction path search methods : ICReDD’s approach combines quantum chemistry and machine learning to map reaction pathways, aiding in mechanistic hypothesis generation .
  • AI-driven simulations : Train models on existing kinetic data to predict metabolite formation or degradation pathways .

Q. What strategies ensure data integrity in collaborative research?

  • Encrypted databases : Use platforms with AES-256 encryption for raw spectral or assay data, as recommended in chemical software guidelines .
  • Blockchain-based audit trails : Immutably log experimental modifications, ensuring reproducibility .
  • Standardized metadata : Adopt CRDC 2020 classifications (e.g., RDF2050112 for reactor design data) to align datasets across institutions .

Methodological Resources

  • Synthetic protocols : Review systematic approaches for imidazo-heterocycles in Methods for the Synthesis of Imidazo[2,1-b][1,3]Thiazines .
  • Theoretical frameworks : Align experimental design with established paradigms (e.g., ICReDD’s computational-experimental integration) .
  • Data management : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using tools like electronic lab notebooks (ELNs) with APA-compliant metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.